4-Bromo-6-chloro-N-ethylpyridazin-3-amine
Overview
Description
4-Bromo-6-chloro-N-ethylpyridazin-3-amine is a heterocyclic compound with the molecular formula C6H6BrClN3. It is a derivative of pyridazine, a six-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of bromo and chloro substituents at positions 4 and 6, respectively, along with an ethylamine group at position 3, makes this compound highly functionalized and versatile for various chemical applications .
Preparation Methods
The synthesis of 4-Bromo-6-chloro-N-ethylpyridazin-3-amine typically involves multi-step reactions starting from commercially available precursors. One common method includes the following steps:
Nitration: Introduction of nitro groups to the pyridazine ring.
Reduction: Conversion of nitro groups to amino groups.
Halogenation: Introduction of bromo and chloro substituents.
Alkylation: Introduction of the ethylamine group.
Industrial production methods often involve optimizing these steps to achieve high yields and purity. Catalysts and specific reaction conditions, such as temperature and solvent choice, play crucial roles in the efficiency of these processes .
Chemical Reactions Analysis
4-Bromo-6-chloro-N-ethylpyridazin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo and chloro substituents can be replaced by other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like sodium borohydride for reductions, and oxidizing agents like potassium permanganate for oxidations. Major products formed depend on the specific reagents and conditions used .
Scientific Research Applications
4-Bromo-6-chloro-N-ethylpyridazin-3-amine has found applications in various fields of scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials
Mechanism of Action
The mechanism of action of 4-Bromo-6-chloro-N-ethylpyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromo and chloro substituents enhances its ability to form strong interactions with these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds to 4-Bromo-6-chloro-N-ethylpyridazin-3-amine include other halogenated pyridazines, such as:
4-Bromo-6-chloro-3-pyridazinamine: Lacks the ethylamine group but shares the bromo and chloro substituents.
3-Amino-4-bromo-6-chloropyridazine: Similar structure but with an amino group instead of an ethylamine group.
Properties
IUPAC Name |
4-bromo-6-chloro-N-ethylpyridazin-3-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrClN3/c1-2-9-6-4(7)3-5(8)10-11-6/h3H,2H2,1H3,(H,9,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEOPFTRCSVRBTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NN=C(C=C1Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301260967 | |
Record name | 3-Pyridazinamine, 4-bromo-6-chloro-N-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301260967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.50 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1396762-10-9 | |
Record name | 3-Pyridazinamine, 4-bromo-6-chloro-N-ethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1396762-10-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyridazinamine, 4-bromo-6-chloro-N-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301260967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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